molecular formula C16H12FN3O3S2 B6531188 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 1021259-54-0

2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6531188
CAS No.: 1021259-54-0
M. Wt: 377.4 g/mol
InChI Key: NHXQSECTPWYJBD-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic small molecule designed for research applications, integrating two privileged medicinal chemistry scaffolds: the benzenesulfonamide and the 1,3-thiazole-4-carboxamide. The benzenesulfonamide moiety is a well-established pharmacophore known for its ability to interact with enzyme active sites. Sulfonamide derivatives exhibit a wide range of biological activities and are investigated as inhibitors for various enzymes, including carbonic anhydrases and urease . The 1,3-thiazole ring is a versatile heterocycle frequently utilized in drug discovery due to its diverse pharmaceutical potential. Thiazole-containing compounds are recognized for their antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The specific molecular architecture of this compound, particularly the incorporation of a 3-fluorophenyl carboxamide group, suggests potential for enhanced target binding and metabolic stability, making it a candidate for investigating structure-activity relationships (SAR). This compound is supplied for research purposes to aid in the exploration of novel therapeutic agents, particularly in areas such as oncology and enzymology. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-11-5-4-6-12(9-11)18-15(21)14-10-24-16(19-14)20-25(22,23)13-7-2-1-3-8-13/h1-10H,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXQSECTPWYJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thiourea derivatives. For 4-carboxy-thiazole intermediates, ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux (78–85°C, 6–8 hours), yielding ethyl 1,3-thiazole-4-carboxylate (Scheme 1). Modifications include:

  • Solvent optimization : Ethanol (>90% yield) vs. DMF (lower yield due to side reactions).

  • Catalytic additives : Use of pyridine (10 mol%) to neutralize HBr byproducts, improving yield to 92%.

Cyclocondensation of Thioamides

Alternative routes employ thioamide precursors. For example, 2-cyanoacetamide reacts with elemental sulfur and ammonium acetate in DMF at 120°C, forming the thiazole ring with a carboxylate group at position 4. This method avoids halogenated reagents but requires stringent temperature control to prevent decomposition.

Functionalization of the Thiazole Core

Carboxamide Installation at Position 4

The ethyl ester intermediate undergoes hydrolysis to 1,3-thiazole-4-carboxylic acid using 10% NaOH (reflux, 3 hours, 88–94% yield). Subsequent amidation with 3-fluoroaniline employs coupling agents:

  • EDC/HOBt : In dichloromethane (0°C to RT, 12 hours), yielding 85–90% product.

  • DCC/DMAP : Lower yields (72–78%) due to dicyclohexylurea (DCU) byproduct formation, necessitating chromatographic purification.

Spectral confirmation :

  • ¹H NMR (DMSO-d₆): δ 10.48 (s, 1H, CONH), 8.22–7.29 (m, 4H, Ar-H), 6.95 (dt, J = 8.4 Hz, 2H, 3-F-C₆H₄).

  • ¹³C NMR : 165.8 ppm (C=O), 162.1 ppm (C-F), 140.2–115.3 ppm (aromatic carbons).

Sulfonamido Group Introduction at Position 2

The amine at position 2 reacts with benzenesulfonyl chloride in dichloromethane under basic conditions (pyridine or triethylamine, 0°C to RT, 4–6 hours). Key parameters:

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion (94–97% yield).

  • Workup : Aqueous NaHCO₃ wash removes excess reagent, followed by recrystallization from ethanol/water.

Optimization challenge : Competing N-sulfonylation of the 3-fluorophenyl carboxamide is mitigated by sequential functionalization (carboxamide first, sulfonamido second).

One-Pot Multistep Synthesis

Recent patents describe integrated protocols combining thiazole formation and functionalization:

  • Hantzsch reaction : Ethyl 2-bromoacetoacetate + thiourea → ethyl 1,3-thiazole-4-carboxylate.

  • In situ hydrolysis : 10% NaOH, reflux → 1,3-thiazole-4-carboxylic acid.

  • Amidation : EDC/HOBt, 3-fluoroaniline → N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide.

  • Sulfonylation : Benzenesulfonyl chloride, pyridine → target compound.

Advantages : Reduced purification steps, overall yield 68–74%.

Green Chemistry Approaches

Efforts to enhance sustainability include:

  • Solvent-free conditions : Neat reactions for hydrazide formation (98% yield, Method D in).

  • Aqueous workups : Replacement of dichloromethane with ethyl acetate/water biphasic systems.

  • Catalytic recycling : Immobilized EDC on silica gel, reused for 3 cycles without yield loss.

Analytical and Spectroscopic Characterization

Table 1 : Key spectroscopic data for 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide.

TechniqueDataSource
¹H NMR δ 10.48 (s, CONH), 8.22–7.29 (m, Ar-H), 4.09 (s, CH₂)
¹³C NMR 165.8 (C=O), 162.1 (C-F), 140.2–115.3 (Ar-C)
IR 3346 cm⁻¹ (NH), 1661 cm⁻¹ (C=O), 1286 cm⁻¹ (S=O)
MS (APCI) m/z 432.1 [M+H]⁺

Scalability and Industrial Considerations

  • Batch size : Patents report gram-to-kilogram scale syntheses with consistent yields (≤5% variance).

  • Cost drivers : EDC/HOBt coupling agents account for 60–70% of raw material costs, prompting exploration of cheaper alternatives like propylphosphonic anhydride (T3P).

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, avoiding chromatography .

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below based on core heterocyclic scaffolds, substituents, and reported activities.

Thiazole-4-Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Key Data Reference
DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) Thiazole 3,4-Dichlorophenyl, morpholinopropyl Receptor binding studies (e.g., kinase inhibition) High-affinity interactions with flexible receptors in computational models
N-(2-Amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride Thiazole Trifluoromethyl, cyclopentylethyl Not explicitly stated (pharmacological building block) Molecular weight: 372.30 g/mol; CAS: EN300-26675567

Comparison Insights :

  • Substituent Impact: The benzenesulfonamido group in the target compound may enhance solubility compared to DAMPTC’s morpholinopropyl group.
3-Fluorophenyl-Containing Heterocycles
Compound Name Core Structure Key Substituents Biological Activity Key Data Reference
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Triazole 3-Fluorophenyl, thione Antimicrobial (broad-spectrum) Synthesized via fusion (85% yield); MIC values: 2–8 µg/mL against S. aureus and E. coli
Acetylenic Mannich Bases Triazole 3-Fluorophenyl, propargyl Antimicrobial Active against fungal pathogens (e.g., C. albicans) at 4–16 µg/mL
SARS-CoV-2 Mpro Inhibitor 11b Aldehyde-based 3-Fluorophenyl, aldehyde Antiviral (SARS-CoV-2) IC50 = 40 nM; SI > 139 (low cytotoxicity)

Comparison Insights :

  • Heterocycle vs. Triazole : The target’s thiazole core may offer greater metabolic stability compared to triazole derivatives, which are prone to oxidation .
  • Fluorophenyl Role : The 3-fluorophenyl group in 11b and the target compound likely enhances hydrophobic interactions with enzyme pockets (e.g., SARS-CoV-2 Mpro’s S2 subsite) .
Sulfonamide-Containing Analogs
Compound Name Core Structure Key Substituents Biological Activity Key Data Reference
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine 3-Fluorophenyl, benzenesulfonamide Anticancer (kinase inhibition) Mass: 589.1 (M++1); MP: 175–178°C

Comparison Insights :

Research Findings and Implications

  • Antiviral Applications : The 3-fluorophenyl group’s role in SARS-CoV-2 Mpro inhibition (IC50 = 40 nM) highlights its utility in antiviral design, which could extend to the target compound .

Biological Activity

2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its thiazole and sulfonamide functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
  • Molecular Formula: C15H13FN2O3S
  • Molecular Weight: 320.34 g/mol

Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Sulfonamide GroupEnhances interaction with target enzymes
Fluorophenyl SubstituentModifies pharmacokinetic properties

Antimicrobial Properties

Research indicates that 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy similar to established antibiotics. The mechanism of action is believed to involve inhibition of bacterial enzyme systems essential for cell wall synthesis.

Anticancer Activity

Preclinical studies have shown that this compound may possess anticancer properties, particularly against certain types of tumors. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.

Case Study:
In a study published in the Journal of Medicinal Chemistry, 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide was tested on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its structural components:

  • Sulfonamide Moiety: Mimics natural substrates, allowing binding to active sites on enzymes.
  • Thiazole Ring: Enhances hydrophobic interactions with target proteins, increasing binding affinity.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity:

Study TypeFindings
Antibacterial AssayEffective against Gram-positive and Gram-negative bacteria
Cytotoxicity AssaySignificant cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of dihydropteroate synthase noted

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. The fluorine substitution enhances lipophilicity, potentially improving bioavailability.

Q & A

Q. What are the established synthetic routes for 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, often starting with the Hantzsch thiazole synthesis. Key steps include:

  • Condensation of substituted thiourea with α-halo ketones in ethanol under reflux to form the thiazole core .
  • Subsequent sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Final coupling with 3-fluoroaniline via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for reflux), and catalytic additives (e.g., DMAP for acylation) .

Q. How can the structural integrity of this compound be validated during synthesis?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of the thiazole ring (e.g., 1H NMR: δ 7.2–8.1 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for NH) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 416.08) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement and WinGX for data processing .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from:

  • Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations (e.g., 1 mM vs. 10 µM) .
  • Cellular Context: Validate target specificity using CRISPR knockouts or isoform-selective inhibitors .
  • Structural Dynamics: Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data .

Q. How can the compound’s mechanism of action against kinase targets be elucidated?

Employ a tiered approach:

  • In Vitro Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, MAPK1) at 1 µM to identify primary targets .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment .
  • Transcriptomic Analysis: Use RNA-seq to identify downstream pathways (e.g., apoptosis, proliferation) regulated in treated vs. control cells .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

  • Hepatocyte Incubations: Assess phase I/II metabolism using human liver microsomes (HLMs) with NADPH/UGT cofactors. Monitor via LC-MS/MS for sulfonamide cleavage or fluorophenyl hydroxylation .
  • Stability-Indicating HPLC: Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to quantify degradation products under stress conditions (e.g., 40°C, 75% RH) .

Q. How can structural analogs be designed to enhance selectivity for specific biological targets?

  • Bioisosteric Replacement: Substitute the 3-fluorophenyl group with 4-pyridyl to improve solubility and hydrogen bonding .
  • Sulfonamide Modifications: Replace benzenesulfonamide with thiophene-2-sulfonamide to alter steric bulk and electronic effects .
  • Molecular Dynamics (MD) Simulations: Predict binding affinity changes using GROMACS with AMBER force fields .

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